Elamipretide

Descripción general

Descripción

Está diseñado para penetrar las membranas celulares y entrar en las mitocondrias, donde mejora la función mitocondrial al reducir la producción de especies reactivas de oxígeno tóxicas y estabilizar la cardiolipina . Este compuesto ha demostrado potencial en el tratamiento de diversas disfunciones mitocondriales y enfermedades relacionadas.

Aplicaciones Científicas De Investigación

Elamipretide tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar la síntesis de péptidos y la orientación mitocondrial.

Biología: Investigado por su papel en la reducción del estrés oxidativo y la mejora de la función mitocondrial en varios tipos de células.

Medicina: Se explora como un posible agente terapéutico para enfermedades mitocondriales, insuficiencia cardíaca y trastornos neurodegenerativos

Industria: Utilizado en el desarrollo de terapias dirigidas a las mitocondrias y como herramienta para estudiar la dinámica mitocondrial.

Mecanismo De Acción

Elamipretide ejerce sus efectos al dirigirse y estabilizar la cardiolipina, un componente lipídico clave de la membrana mitocondrial interna . Al unirse a la cardiolipina, this compound mejora la bioenergética mitocondrial y reduce la producción de especies reactivas de oxígeno. Esta estabilización previene la disfunción mitocondrial y promueve la supervivencia celular. Los objetivos moleculares y las vías involucradas incluyen:

Cardiolipina: Estabilización y protección contra el daño oxidativo.

Especies reactivas de oxígeno (ROS): Reducción en la producción de ROS.

Bioenergética mitocondrial: Mejora en la producción de ATP y la función mitocondrial general.

Análisis Bioquímico

Biochemical Properties

Elamipretide has a dimethyltyrosine residue, which allows it to scavenge oxyradicals and inhibit linoleic acid and low-density lipoprotein oxidation . This mitochondrial antioxidant peptide has the ability to eliminate reactive oxygen species (ROS) and increase adenosine triphosphate (ATP) in mitochondria, thus maintaining the mitochondrial membrane potential .

Cellular Effects

This compound has been shown to have protective effects against mitochondrial dysfunction and oxidative stress . In ARPE-19 cells, this compound accelerated the formation of larger mitochondria . In the presence of the apoptotic stimulator, staurosporine, cells treated with this compound exhibited moderately slower rates of BAX recruitment . Notably, this compound also facilitated the regulation of brain-derived neurotrophic factor (BDNF) signaling, including the reversal of important synaptic-signaling proteins and increased synaptic structural complexity .

Molecular Mechanism

This compound binds directly to the mitochondrial ADP transporter ANT . It also targets and stabilizes the cardiolipin-cytochrome c supercomplex , which helps to maintain cellular biogenetics and prevent reactive oxygen species-induced cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, high-dose this compound resulted in favorable changes in left ventricular volumes that correlated with peak plasma concentrations . These changes support a temporal association and dose-effect relationship . Further study of this compound is needed to determine long-term safety and efficacy .

Dosage Effects in Animal Models

This compound has been shown to improve left ventricular ejection fraction in dog models of heart failure with reduced ejection fraction . It also prevented left ventricular remodeling in rats . In mice treated with lipopolysaccharide, treatment with this compound significantly ameliorated learning and memory impairment during behavioral tests .

Metabolic Pathways

This compound is involved in the mitochondrial ADP/ATP transport and synthesis pathway . It improves ADP sensitivity in aging by increasing uptake of ADP through the adenine nucleotide translocator (ANT) .

Transport and Distribution

This compound is a mitochondria-targeted peptide . It is transported to the mitochondria where it exerts its effects .

Subcellular Localization

This compound is localized in the mitochondria . It binds directly to the mitochondrial ADP transporter ANT and targets the cardiolipin-cytochrome c supercomplex located in the inner membrane of mitochondria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Elamipretide se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos clave incluyen:

Acoplamiento: Los aminoácidos se acoplan utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Escisión: El péptido final se escinde de la resina y se purifica utilizando cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Se emplean técnicas avanzadas como sintetizadores de péptidos automatizados y sistemas de HPLC a gran escala para agilizar la producción.

Análisis De Reacciones Químicas

Tipos de reacciones: Elamipretide se somete a diversas reacciones químicas, incluyendo:

Oxidación: El residuo de dimetiltirosina en this compound puede sufrir oxidación, lo que es crucial para sus propiedades antioxidantes.

Reducción: Las reacciones de reducción pueden ocurrir en el residuo de arginina, afectando la carga y la reactividad generales del péptido.

Sustitución: Las reacciones de sustitución pueden modificar el residuo de lisina, alterando potencialmente la afinidad de unión y la estabilidad del péptido.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes en condiciones controladas.

Reducción: Agentes reductores como ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Diversos agentes alquilantes o acilantes en condiciones suaves.

Productos principales formados:

Oxidación: Formación de derivados de dimetiltirosina oxidados.

Reducción: Formas reducidas de residuos de arginina.

Sustitución: Derivados de lisina modificados con grupos funcionales alterados.

Comparación Con Compuestos Similares

Elamipretide es único entre los péptidos dirigidos a las mitocondrias debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:

SS-20: Otro péptido dirigido a las mitocondrias con propiedades antioxidantes.

MTP-131: Un péptido con orientación mitocondrial similar pero secuencia de aminoácidos diferente.

Bendavia: Un compuesto con efectos estabilizadores de la cardiolipina comparables pero estructura química distinta.

This compound destaca por su capacidad de penetrar las membranas celulares de manera eficiente y su interacción específica con la cardiolipina, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

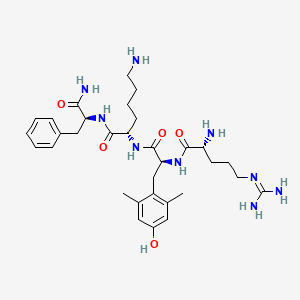

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVLTCAESLKEHH-WKAQUBQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471988 | |

| Record name | UNII-87GWG91S09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736992-21-5 | |

| Record name | Elamipretide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elamipretide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UNII-87GWG91S09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELAMIPRETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

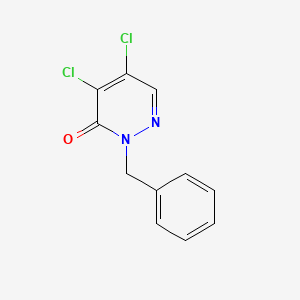

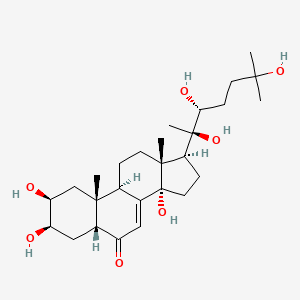

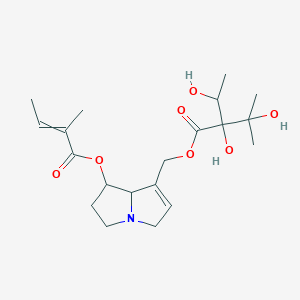

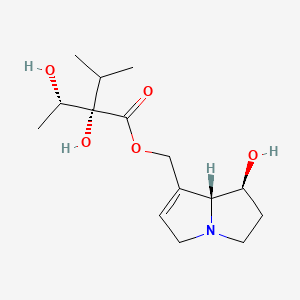

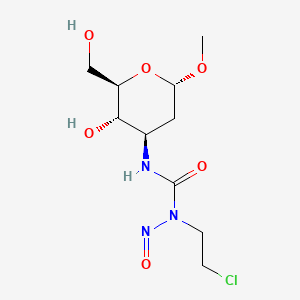

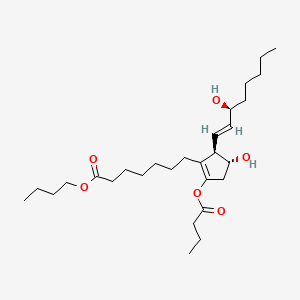

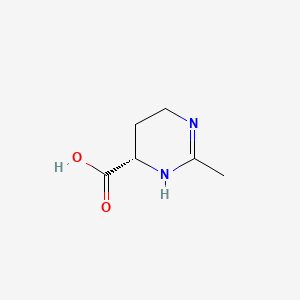

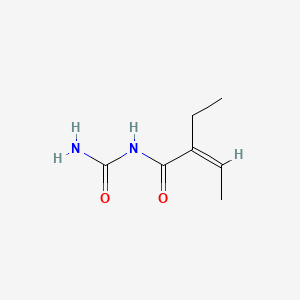

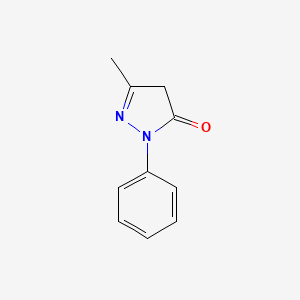

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)